molecular formula C15H22O4 B14484152 Methyl 4-(dipropoxymethyl)benzoate CAS No. 65492-73-1

Methyl 4-(dipropoxymethyl)benzoate

Cat. No.: B14484152
CAS No.: 65492-73-1
M. Wt: 266.33 g/mol
InChI Key: LGIQPBMZQLZVBU-UHFFFAOYSA-N
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Description

Methyl 4-(dipropoxymethyl)benzoate is a benzoic acid derivative featuring a dipropoxymethyl substituent at the para position of the aromatic ring, esterified as a methyl ester. These compounds are typically synthesized via alkylation or nucleophilic substitution reactions and serve as intermediates in pharmaceuticals, agrochemicals, or materials science . The dipropoxymethyl group likely enhances lipophilicity and steric bulk compared to simpler alkoxy derivatives, influencing solubility, reactivity, and crystallographic packing.

Properties

CAS No.

65492-73-1

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

methyl 4-(dipropoxymethyl)benzoate

InChI

InChI=1S/C15H22O4/c1-4-10-18-15(19-11-5-2)13-8-6-12(7-9-13)14(16)17-3/h6-9,15H,4-5,10-11H2,1-3H3

InChI Key

LGIQPBMZQLZVBU-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C1=CC=C(C=C1)C(=O)OC)OCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(dipropoxymethyl)benzoate typically involves the esterification of 4-(dipropoxymethyl)benzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(dipropoxymethyl)benzoate undergoes several types of chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The ester group can be reduced to form alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Alcohols.

    Substitution: Nitrobenzoate derivatives.

Scientific Research Applications

Methyl 4-(dipropoxymethyl)benzoate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Methyl 4-(dipropoxymethyl)benzoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then interact with biological pathways. The benzoate structure allows for interactions with aromatic receptors, potentially leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Alkoxy-Substituted Benzoates
  • Methyl 4-(3-chloropropoxy)benzoate (): Features a 3-chloropropoxy group. Its crystal structure reveals intermolecular C–H⋯O hydrogen bonding, stabilizing the lattice.
  • Methyl 4-(2-alkoxyethoxy)benzoates (): Alkoxyethoxy substituents (e.g., methoxyethoxy, propoxyethoxy) were synthesized and characterized. These compounds exhibit logP values ranging from 2.5 to 3.5, indicating moderate lipophilicity. The pKa values (~4.2) suggest weak acidity, typical for benzoic acid esters .
  • Methyl 4-(dipropoxymethyl)benzoate : The dipropoxymethyl group is bulkier than linear alkoxy chains, which may further increase logP (predicted >4.0) and reduce aqueous solubility. The absence of electronegative atoms (e.g., Cl, O) in the substituent could lower polarity compared to halogenated analogs.
Aromatic and Heterocyclic Derivatives
  • Methyl 4-(piperazinyl-carbonyl)benzoates (): Piperazine-linked derivatives (e.g., C1–C7) demonstrate the impact of aromatic and heterocyclic substituents. These compounds exhibit varied biological activities, with electron-withdrawing groups (e.g., –CF₃, –Br) enhancing stability and bioavailability .
  • Methyl 4-(benzimidazolyl)benzoate (): The benzimidazole substituent introduces basicity and hydrogen-bonding capacity, contrasting with the neutral dipropoxymethyl group. Such derivatives are often explored for antimicrobial or anticancer applications .

Crystallographic and Spectroscopic Data

  • Crystal Packing : Methyl 4-(3-chloropropoxy)benzoate forms zig-zag chains via C–H⋯O bonds (). Bulkier substituents like dipropoxymethyl may disrupt such packing, leading to less ordered crystals or polymorphic forms .
  • Spectroscopy : Analogs in and were characterized by ¹H/¹³C NMR and HRMS. For this compound, key NMR signals would include a singlet for the methyl ester (~3.9 ppm) and multiplet signals for the propoxy chains (~1.0–1.5 ppm) .

Data Table: Key Properties of Selected Benzoate Derivatives

Compound Name Substituent Synthesis Method logP* pKa* Key Applications Reference
This compound Dipropoxymethyl Alkylation (predicted) ~4.2† N/A Pharmaceutical intermediate
Methyl 4-(3-chloropropoxy)benzoate 3-Chloropropoxy K₂CO₃/KI, CH₃CN, 70°C 2.8 N/A Dronedarone precursor
Methyl 4-(2-propoxyethoxy)benzoate 2-Propoxyethoxy Nucleophilic substitution 3.1 4.2 Lipophilicity studies
Methyl 4-(piperazinyl)benzoate (C1) Piperazinyl-carbonyl Piperazine coupling 2.2 N/A Anticancer research
Methyl 4-(benzimidazolyl)benzoate Benzimidazolyl Condensation with DMF 1.9 N/A Antimicrobial agents

*Reported or estimated values. †Predicted using analogy to alkoxy-substituted analogs.

Key Findings and Implications

  • Lipophilicity : Longer or branched alkoxy chains (e.g., dipropoxymethyl) increase logP, enhancing membrane permeability but reducing aqueous solubility .
  • Synthetic Flexibility : Benzoate esters are highly tunable; substituents can be tailored for specific applications (e.g., halogenation for polarity, piperazine for bioactivity) .
  • Structural Stability : Crystallographic data () highlights the role of substituents in molecular packing, which affects physical stability and formulation .

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